molecular formula C12H13N3O B1463472 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1258639-40-5

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1463472
M. Wt: 215.25 g/mol
InChI Key: OEICBVMYDPSCBA-UHFFFAOYSA-N
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Description

The compound “3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that includes a 1,3,4-oxadiazole ring and a tetrahydroisoquinoline ring . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,3,4-oxadiazole ring attached to a tetrahydroisoquinoline ring. The exact structure would depend on the positions of these rings and any additional functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the oxadiazole ring could potentially make the compound more stable and resistant to hydrolysis .

Scientific Research Applications

In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis based on the outcome of the tests and experiments . The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes . In this way, hypotheses serve as tools by which scientists gather data .

From that data and the many different scientific investigations undertaken to explore hypotheses, scientists are able to develop broad general explanations, or scientific theories . This process is applied broadly in science, across many different fields .

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. Oxadiazoles are of interest in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-methyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICBVMYDPSCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC3=CC=CC=C3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

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